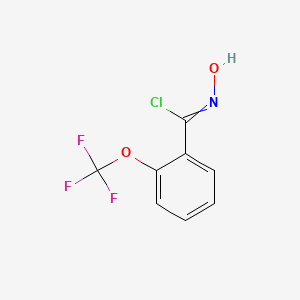

N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride is a chemical compound with the molecular formula C8H5ClF3NO2. It contains a trifluoromethoxy group, which is known for its unique properties and applications in various fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride involves the introduction of the trifluoromethoxy group into the benzimidoylchloride structure. This can be achieved through various trifluoromethoxylation reagents and methods. The reaction conditions typically require careful control of temperature and the use of specific catalysts to ensure the successful incorporation of the trifluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Análisis De Reacciones Químicas

Types of Reactions

N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxides, while substitution reactions can lead to the formation of various substituted derivatives .

Aplicaciones Científicas De Investigación

Based on the search results, here's what can be gathered regarding the applications of hydroxylamine derivatives, particularly focusing on compounds similar to "N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride":

Molecular Chaperone Enhancement

- Enhancing Molecular Chaperon Activity: Hydroxylamine derivatives can increase the expression and activity of molecular chaperones in cells, especially under physiological stress . This is achieved by administering an effective amount of the hydroxylamine derivative to eukaryotic cells . The increase in molecular chaperon activity goes beyond what the physiological stress alone would induce .

- Pharmaceutical and Cosmetical Applications: These derivatives are useful in preparing pharmaceutical and cosmetic compositions designed to enhance the level or activity of molecular chaperones within organisms . This is significant because molecular chaperones help cells defend against the pathological effects of various diseases and repair damages .

- Treatment of Diseases: Hydroxylamine derivatives can treat or potentially prevent diseases related to the functioning of the chaperon system or those associated with damage to the cell or cell-organellum membrane . They are administered to the host organism in an effective amount to suppress the pathological condition .

- Specific Diseases: These derivatives can be used in the treatment of cardiovascular, vascular, cerebral, and tumorous diseases, as well as diseases of the skin and/or mucous membrane or epithelial cells of renal tubules .

Specific Hydroxylamine Derivatives and Their Effects

- Compound B (N-[2-hydroxy-3-(1-piperidinyl)-propoxy]-3-pyridinecarboximidoyl chloride maleate): Studies involving Compound B have demonstrated its effect on heat-shock protein (hsp) levels in rat myocardium exposed to heat shock . It also impacts hsp70 mRNA and hsp26 mRNA expression in various cell types . Additionally, Compound B has shown a cytoprotective effect against cell-damaging agents like cycloheximide in HeLa cell lines and H9c2 rat myocardium cell lines .

Figures:* The provided patent includes various figures (1-29) showing the effects of compound B on hsp levels, mRNA expression, cell surface expression, and wound healing in different models.

Related Compounds

Mecanismo De Acción

The mechanism of action of N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, leading to specific effects on enzymes, receptors, and other molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

3-chloro-4-(trifluoromethoxy)benzoyl chloride: Contains a trifluoromethoxy group but differs in the position and type of functional groups.

Uniqueness

N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride is unique due to the presence of both the N-hydroxy and trifluoromethoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Actividad Biológica

N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride is a synthetic compound notable for its unique trifluoromethoxy group, which enhances its reactivity and potential biological activity. This article explores the biological activities of this compound, including its antimicrobial properties, potential applications in therapeutic contexts, and its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO. The trifluoromethoxy group contributes significant electron-withdrawing properties, influencing the compound's reactivity and interaction with various biological systems. The benzimidoyl structure also plays a crucial role in its biological activity.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis, indicating potential antibacterial properties.

- Antioxidant Potential : Initial assessments suggest that it may possess radical scavenging capabilities, which could be beneficial in reducing oxidative stress in cells .

- Cytotoxicity : Investigations into its cytotoxic effects on various cell lines are ongoing, with early results indicating variable effects depending on concentration and treatment duration .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Studies typically employ techniques such as:

- Fluorescence Spectroscopy : Used to assess binding affinities and interactions with biomolecules .

- MTT Assays : To evaluate cell viability and cytotoxic effects across different concentrations .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds. The following table summarizes these comparisons:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-hydroxy-3-(trifluoromethyl)benzimidoylchloride | Similar benzimidoyl structure | Different trifluoro substituent |

| 2-(Trifluoromethyl)benzoic acid | Lacks hydroxylamine functionality | Primarily used as an acid |

| N-hydroxybenzimidamide | Lacks trifluoromethoxy group | More straightforward structure |

The unique trifluoromethoxy substituent in this compound imparts distinct electronic properties that may enhance its reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological potential of related compounds, providing insights into the possible applications of this compound:

- Anticancer Activity : Related compounds have shown promise in inhibiting tumor necrosis factor-alpha (TNF-alpha), a key player in inflammation and cancer progression. In vitro studies indicate that modifications to the benzimidoyl structure can enhance anticancer efficacy .

- Inflammation Modulation : Research on similar hydroxylamine derivatives suggests potential anti-inflammatory effects, which may be relevant for therapeutic applications targeting inflammatory diseases .

- Antioxidant Capacity : The antioxidant properties of related compounds have been documented, highlighting their ability to scavenge free radicals and protect cellular integrity from oxidative damage .

Propiedades

Fórmula molecular |

C8H5ClF3NO2 |

|---|---|

Peso molecular |

239.58 g/mol |

Nombre IUPAC |

N-hydroxy-2-(trifluoromethoxy)benzenecarboximidoyl chloride |

InChI |

InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-3-1-2-4-6(5)15-8(10,11)12/h1-4,14H |

Clave InChI |

LCZKSSFWTSEFBD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=NO)Cl)OC(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.